molecular formula C13H17NO2 B020440 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile CAS No. 20850-49-1

2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile

Cat. No.: B020440
CAS No.: 20850-49-1
M. Wt: 219.28 g/mol
InChI Key: NFXAXMOAVPLEBH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile is an organic compound characterized by the presence of a nitrile group attached to a butane chain, which is further substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of a Grignard reagent, where 3,4-dimethoxybenzaldehyde is reacted with a nitrile in the presence of a catalyst such as copper chromite or palladium. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Scientific Research Applications

Chemistry

2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules and can undergo various chemical reactions:

  • Oxidation to form carboxylic acids or ketones.
  • Reduction to convert nitrile groups into amines.
  • Substitution reactions involving electrophilic or nucleophilic substitutions on the aromatic ring.
Reaction TypeMajor Products Formed
Oxidation3,4-Dimethoxybenzoic acid
Reduction2-(3,4-Dimethoxyphenyl)-3-methylbutylamine
SubstitutionHalogenated derivatives

Biology

Research indicates potential biological activities associated with this compound. It is being investigated for its interactions with enzymes and possible therapeutic effects:

  • Beta-1 Adrenergic Receptor Inhibition: Similar to the drug bevantolol, it may inhibit sympathetic actions like increased heart rate and blood pressure .
  • Anti-inflammatory and Anticancer Activities: Preliminary studies suggest that it may possess properties beneficial for treating inflammation and cancer .

Medicine

This compound is recognized for its potential in pharmacology:

  • Calcium Channel Blocker Precursor: It is a key intermediate in the synthesis of verapamil, a well-known calcium channel blocker used clinically to treat hypertension and cardiac conditions. Verapamil also plays a role in cancer treatment by reversing drug resistance in tumor cells .

Case Studies

  • Microwave-Assisted Synthesis Optimization:
    • A study demonstrated that using microwave technology significantly reduced synthesis time to just 6 minutes while achieving high yields (up to 82%) when optimized with a specific catalyst .
  • Pharmacological Studies:
    • Research exploring its effects on beta-adrenergic receptors indicated that compounds similar to this compound could effectively lower heart rate and blood pressure, providing insights into its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing processes such as cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

Uniqueness: 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile is unique due to its specific nitrile functional group and the presence of a 3,4-dimethoxyphenyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile, with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol, is a nitrile compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 3,4-dimethoxyphenyl moiety attached to a 3-methylbutanenitrile structure. Its unique combination of functional groups contributes to its reactivity and potential biological effects. The compound is classified under nitriles, which are known for their diverse applications in organic synthesis and medicinal chemistry.

Structural Characteristics

PropertyValue
Molecular FormulaC₁₃H₁₇NO₂
Molecular Weight219.28 g/mol
IUPAC NameThis compound
CAS Number20850-49-1

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. One notable method involves the cyanation of 4-(bromo-2-methylpropyl)-1,2-dimethoxybenzene using sodium cyanide under the influence of a triethylamine catalyst at elevated temperatures. This method yields high purity and significant amounts of the desired product .

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of verapamil, a well-known calcium channel blocker. Verapamil exhibits multiple pharmacological effects, including:

  • Cardiovascular Effects : It reduces heart rate and myocardial oxygen consumption while increasing coronary blood flow.
  • Antitumor Activity : Verapamil has demonstrated efficacy in reversing drug resistance in cancer cells, enhancing the effectiveness of various chemotherapeutic agents .

Case Studies and Research Findings

  • Anticancer Properties : Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to verapamil have shown enhanced activity against both ALL (acute lymphoblastic leukemia) and neuroblastoma cell lines .
  • Inhibition Studies : The compound has been evaluated for its inhibitory effects on specific enzymes involved in inflammatory pathways. In vitro assays demonstrated that related compounds could inhibit COX enzymes (cyclooxygenases), which play a crucial role in inflammation and pain signaling .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile, and what are their key experimental parameters?

A microwave-assisted synthesis method is widely used, involving 3,4-dimethoxyphenylacetonitrile and 2-bromopropane as starting materials. The reaction employs tetraethylammonium bromide (TEBA) as a phase-transfer catalyst under microwave irradiation. Optimal conditions include a microwave power of 30 mA and a reaction time of 6 minutes, yielding 64.5%. Characterization by HPLC and ¹H NMR confirms purity and structural integrity .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • ¹H NMR : To confirm the presence of methoxy groups (δ ~3.8 ppm) and nitrile functionality (absence of direct proton signals).
  • HPLC : For purity assessment, with retention time matching reference standards.
  • Physical properties : Melting point (46–49°C), boiling point (327.3°C at 760 mmHg), and logP (2.41) are critical for verifying identity .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and scalability?

Variables to optimize include:

  • Catalyst loading : TEBA concentration impacts reaction efficiency.
  • Microwave parameters : Power (30–50 mA) and irradiation time (6–10 minutes) influence reaction kinetics.
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance microwave absorption.
    Post-reaction purification via recrystallization (ethanol/water mixtures) can further improve yield .

Q. What challenges arise in detecting and quantifying this compound as a pharmaceutical impurity (e.g., Verapamil Impurity I)?

Analytical challenges include:

  • Co-elution with matrix components : Resolved using reverse-phase HPLC with UV detection (λ = 280 nm).
  • Low concentration : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances sensitivity (LOQ < 0.1% w/w).
    Regulatory standards (e.g., European Pharmacopoeia) require impurity levels ≤ 0.15%, necessitating rigorous method validation .

Q. How do structural modifications of this compound affect its physicochemical stability?

  • Storage conditions : Stability is maintained at -20°C; degradation occurs at room temperature due to hydrolysis of the nitrile group.
  • Light sensitivity : Amber glassware is recommended to prevent photodegradation of methoxy substituents.
  • Derivative synthesis : Alkylation of the nitrile group (e.g., pyridinium derivatives) improves thermal stability but may alter solubility .

Q. What methodologies are employed to study structure-activity relationships (SAR) of derivatives of this compound?

Derivatives such as pyridinium salts (e.g., 1-(2-ammonioethynyl)-4-[(E)-2-(3,4-dimethoxyphenyl)ethynyl]pyridinium diperchlorate) are synthesized to explore:

  • Electronic effects : Methoxy groups enhance electron density, influencing binding affinity.
  • Chain length : Varying alkyl spacers (e.g., C2 vs. C5) modulate steric hindrance and solubility.
    Analytical challenges include characterizing charge-separated intermediates via cyclic voltammetry and X-ray crystallography .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(2)11(8-14)10-5-6-12(15-3)13(7-10)16-4/h5-7,9,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXAXMOAVPLEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864963
Record name 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
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Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20850-49-1
Record name 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=20850-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Isopropylhomoveratronitrile
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Record name 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
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Record name 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile
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Record name 2-(3,4-DIMETHOXYPHENYL)-3-METHYLBUTANENITRILE
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Synthesis routes and methods I

Procedure details

To a solution of 9.99 g (56.4 mmol) of (3,4-Dimethoxyphenyl)acetonitrile in 141 mL of tetrahydrofuran (THF) at −30° C., was slowly added 56.4 mL (56.4 mmol) of sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF). The mixture was stirred at −30° C. for 10 minutes and 10.6 mL (113.0 mmol) of 2-bromopropane was added. The mixture was heated to reflux for 2 hours (h) then left at 22° C. for about 16 h. A saturated aqueous solution of NH4Cl was added and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried (Na2SO4), filtered and evaporated. The residue was purified by flash chromatography on silica gel eluting first with hexane and then gradually increasing to 15% ethyl acetate/hexane to give 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile as an oil.
Quantity
9.99 g
Type
reactant
Reaction Step One
Quantity
56.4 mL
Type
reactant
Reaction Step Two
Quantity
10.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
141 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

27.83 g of 50% NaOH solution, 5.84 g (145.95 mmol) of NaOH pellets and veratryl cyanide (8.9 g, 50.24 mmol) were placed in a 100 ml round-bottom flask. 2.05 g (9.02 mmol) of TEBAC was added and the mixture was stirred until homogenous while heating to 50° C. with a heating mantle. Isopropyl bromide (5.5 ml, 58.58 mmol) was added dropwise over 0.5 h at 50° C.±5° to the above mixture which was stirred at 50° C.±5° for 24 hours. The reactin mixture was partitioned between water and toluene and transferred to a separatory funnel. The aqueous layer was drawn off and extracted with ether. The toluene and ether fractions were combined and washed twice with water and dried over Na2SO4. The mixture was filtered and solvent removed by rotary evaporation. The combined fractions, following evaporation and recrystallization from 70 percent methanol/water yielded 6.32 g of the title compound (57% yield).
Name
Quantity
27.83 g
Type
reactant
Reaction Step One
Name
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.05 g
Type
catalyst
Reaction Step Three
Yield
57%

Synthesis routes and methods III

Procedure details

457.4 g (2 mol) of α-isopropyl-veratryl chloride, 108 g (2.2 mol) of sodium cyanide, 10 mol-% of phase transfer catalyst, 100 ml of water and 800 ml of triethylamine are stirred together for 5 hours at 60° C. After the addition of 60 ml of 30% sodium hydroxide solution and 300 ml of water, the organic phase is separated off. After removal of the triethylamine by distillation, the residue is distilled in a fine vacuum. The distillate obtained is recrystallised from methanol/water.
Quantity
457.4 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile

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